molecular formula C20H29NO B5091418 4-[3-(2-adamantylamino)butyl]phenol

4-[3-(2-adamantylamino)butyl]phenol

Katalognummer: B5091418
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: VLWUGTIBJUYQPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-Adamantylamino)butyl]phenol is a phenolic derivative characterized by a butyl chain substituted with a 2-adamantylamine group at the third carbon and a phenol moiety at the para position. The adamantyl group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties to the molecule.

Eigenschaften

IUPAC Name

4-[3-(2-adamantylamino)butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUGTIBJUYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical physicochemical properties of 4-[3-(2-adamantylamino)butyl]phenol and its analogues, derived from available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa Hazard Class
4-[3-(2-Adamantylamino)butyl]phenol Not Provided C₂₀H₂₉NO ~299.45* ~1.10† ~400‡ ~10.1§ Not Available
4-[3-(3-Isopropoxy-propylamino)butyl]phenol 799260-50-7 C₁₆H₂₇NO₂ 265.39 0.987±0.06 387.6±32.0 10.01±0.15 Irritant (Xi)
4-Cumylphenol 599-64-4 C₁₅H₁₆O 212.29 Not Provided Not Provided ~10.2¶ Not Provided
4-Fluoro-2-nitrophenol 394-33-2 C₆H₄FNO₃ 157.10 Not Provided Not Provided ~7.1–7.5** Not Provided
Ractopamine hydrochloride 90274-24-1 C₁₈H₂₃NO₃·HCl 337.84 Not Provided Not Provided 9.5–10.5†† Hazardous (Beta-agonist)

Estimated based on adamantane (C₁₀H₁₆, MW 136.24) and phenol derivatives. †Predicted via additive molecular volume calculations. ‡Estimated from adamantane’s high thermal stability. §Assumed similar to phenolic pKa with minimal amine influence. ¶Typical phenol pKa range. *Lower pKa due to electron-withdrawing nitro and fluoro groups. ††Data from beta-agonist class .

Structural and Functional Differences

Adamantyl vs. Isopropoxy Substituents

The adamantyl group in 4-[3-(2-adamantylamino)butyl]phenol introduces significant steric bulk and hydrophobicity compared to the isopropoxy group in 4-[3-(3-isopropoxy-propylamino)butyl]phenol . This likely reduces aqueous solubility but enhances binding to hydrophobic pockets in biological targets, such as G-protein-coupled receptors. The isopropoxy analogue, with a predicted pKa of 10.01, may exhibit slightly weaker acidity than the adamantyl derivative due to the electron-donating isopropoxy group .

Adamantyl vs. Cumyl and Nitrophenol Groups
  • 4-Cumylphenol: The cumyl group (1-methyl-1-phenylethyl) provides moderate hydrophobicity but lacks the rigidity of adamantane. This flexibility may reduce receptor binding specificity compared to the adamantyl derivative .
  • 4-Fluoro-2-nitrophenol: The nitro and fluoro groups drastically lower the pKa (7.1–7.5), making it more acidic and reactive. This compound’s electronic profile contrasts with the adamantyl derivative, which prioritizes steric effects over electronic modulation .
Comparison with Ractopamine Hydrochloride

Ractopamine, a beta-adrenergic agonist, shares a phenolic core and branched alkylamine chain with 4-[3-(2-adamantylamino)butyl]phenol. However, its hydroxyl and hydroxyphenyl substituents enhance polarity, while the adamantyl group in the target compound likely shifts activity toward non-polar targets, such as lipid-associated enzymes or CNS receptors .

Pharmacological and Industrial Implications

  • Adamantyl Derivatives : The adamantane moiety is associated with antiviral and Parkinson’s disease therapies. The target compound’s structure may offer advantages in crossing the blood-brain barrier or resisting metabolic degradation .
  • Isopropoxy Analogue: Its irritant hazard class (Xi) suggests moderate toxicity, whereas adamantyl derivatives may require specific handling protocols due to unknown long-term effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.